Ms-PEG8-Ms

Vue d'ensemble

Description

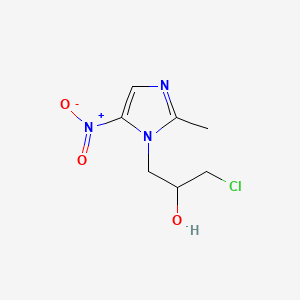

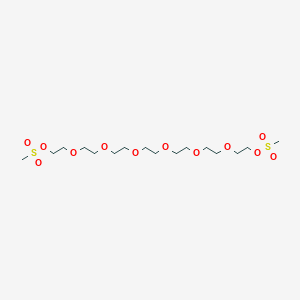

Ms-PEG8-Ms is a polyethylene glycol (PEG) compound that is activated as an NHS ester for covalent pegylation of primary amines on proteins . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound is provided as a series of 4, 8, 12, and 24 ethylene glycol units .

Synthesis Analysis

The Thermo Scientific MS(PEG)n series, which includes Ms-PEG8-Ms, consists of N-hydroxysuccinimide (NHS) esters. These react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis

Ms-PEG8-Ms has a molecular weight of 482.6 g/mol and a molecular formula of C16H34O12S2 . It contains a PEG spacer with 8 ethylene glycol units .Chemical Reactions Analysis

The NHS ester in Ms-PEG8-Ms is spontaneously reactive with primary amines, providing for efficient PEGylation of proteins, peptides, and other amine-containing molecules or surfaces . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .Physical And Chemical Properties Analysis

Ms-PEG8-Ms is a PEG-based compound with a defined molecular weight and PEG chain length . It is hydrophilic, water-soluble, and highly flexible . It is also nontoxic and nonimmunogenic .Applications De Recherche Scientifique

Protein PEGylation

Ms-PEG8-Ms: is commonly used in the PEGylation of proteins. This process involves the covalent attachment of PEG chains to proteins, which can enhance their stability and solubility. By attaching Ms-PEG8-Ms to proteins, researchers can reduce the protein’s immunogenicity and extend its half-life in biological systems .

Drug Delivery Systems

In drug delivery, Ms-PEG8-Ms serves as a linker to attach therapeutic agents to PEG chains. The PEGylation of drug compounds can improve their bioavailability and reduce potential toxicity. This application is crucial for developing more effective and safer pharmaceuticals .

Surface Modification

The amine-reactive nature of Ms-PEG8-Ms allows for the modification of amine surfaces. This application is significant in creating biocompatible materials and surfaces that can resist protein adsorption, which is essential in medical device manufacturing .

Diagnostic Agents

Ms-PEG8-Ms: can be used to modify diagnostic agents, such as contrast agents used in imaging. PEGylation can increase the agents’ circulation time, providing clearer and more prolonged imaging for diagnostic purposes .

Proteomics Research

In proteomics, Ms-PEG8-Ms is utilized to modify peptides and proteins to study their function and structure. The addition of PEG chains can help prevent aggregation and improve the solubility of these biomolecules, facilitating various proteomic analyses .

Immunogens and Antigens

PEGylation with Ms-PEG8-Ms can be applied to immunogens and antigens to modulate their immune response. This is particularly useful in vaccine development, where controlling the immunogenicity of a vaccine is critical for its efficacy .

Enzyme Protection

Enzymes modified with Ms-PEG8-Ms can be protected from proteolysis, thus enhancing their stability. This application is beneficial in industrial processes where enzymes are used as biocatalysts under harsh conditions .

Biomedical Research

In biomedical research, Ms-PEG8-Ms is instrumental in creating hydrogels and other biomaterials that can mimic the natural extracellular matrix. These materials are used for tissue engineering and regenerative medicine applications .

Mécanisme D'action

Target of Action

Ms-PEG8-Ms is a PEG-based PROTAC linker . It is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of Ms-PEG8-Ms are the proteins or peptides that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

Ms-PEG8-Ms acts as a linker in the formation of PROTACs and ADCs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein in PROTACs . In ADCs, it links the antibody to the cytotoxic drug . The mesyl groups in Ms-PEG8-Ms are good leaving groups for nucleophilic substitution reactions , which facilitates the conjugation process.

Biochemical Pathways

The biochemical pathways affected by Ms-PEG8-Ms are dependent on the specific proteins targeted by the PROTACs or ADCs it helps form . By degrading specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways related to the targeted antigen and the mechanism of the attached cytotoxic drug .

Pharmacokinetics

The pharmacokinetics of Ms-PEG8-Ms are largely determined by the properties of the PROTACs or ADCs it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these larger molecules can vary widely depending on their specific structures and targets . The hydrophilic PEG spacer in Ms-PEG8-Ms can increase solubility in aqueous media , potentially improving bioavailability.

Result of Action

The result of Ms-PEG8-Ms’s action is the formation of PROTACs or ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to various molecular and cellular effects, depending on the specific targets of the PROTACs or ADCs .

Action Environment

The action, efficacy, and stability of Ms-PEG8-Ms, and the PROTACs or ADCs it forms, can be influenced by various environmental factors . These can include the presence of other proteins or molecules, pH, temperature, and the specific cellular or tissue environment . The PEG spacer in Ms-PEG8-Ms provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSUQRYIYRXWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ms-PEG8-Ms | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

![(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one](/img/structure/B1677471.png)

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)

![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)